Benzyl 2-aminooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-aminooctanoate is an organic compound that belongs to the class of esters It is derived from 2-aminooctanoic acid, which is an α-amino fatty acid This compound is characterized by the presence of a benzyl group attached to the ester functionality of 2-aminooctanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-aminooctanoate typically involves the esterification of 2-aminooctanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-aminooctanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-aminooctanoic acid and benzyl alcohol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as alkyl halides, solvents like dichloromethane.
Major Products Formed
Hydrolysis: 2-aminooctanoic acid, benzyl alcohol.
Reduction: Benzyl 2-aminooctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-aminooctanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid metabolism and transport.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 2-aminooctanoate is primarily related to its ability to interact with biological molecules through its amino and ester functionalities. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the ester group can undergo hydrolysis to release 2-aminooctanoic acid, which can participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-aminooctanoic acid: The parent compound, which lacks the benzyl ester group.
Benzyl 2-aminobutanoate: A shorter-chain analog with similar chemical properties.
Benzyl 2-aminodecanoate: A longer-chain analog with potentially different biological activity.
Uniqueness
Benzyl 2-aminooctanoate is unique due to the presence of both the benzyl ester and amino functionalities, which confer distinct chemical reactivity and potential biological activity. Its intermediate chain length also provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
Molecular Formula |
C15H23NO2 |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
benzyl 2-aminooctanoate |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-8-11-14(16)15(17)18-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3 |
InChI Key |
CDPVQIDGFXEOML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.